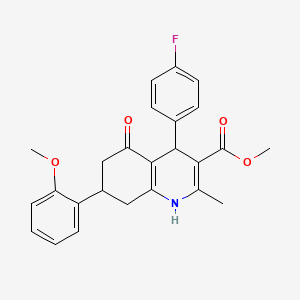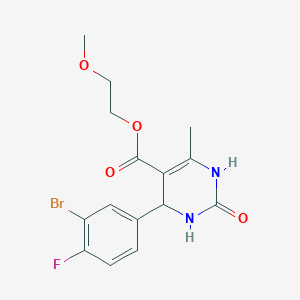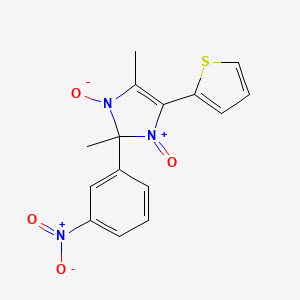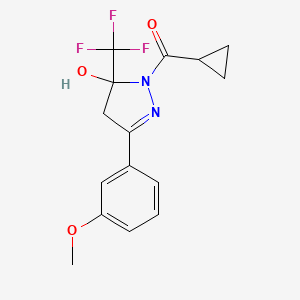![molecular formula C16H14F3N3O2S B3984774 5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B3984774.png)
5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol
Vue d'ensemble
Description
5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol is a complex organic compound that features a phenol group substituted with an ethoxy group and a pyrazolyl group The pyrazolyl group is further substituted with a thiazolyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the thiazole and trifluoromethyl groups. The final step involves the ethoxylation of the phenol group.
Preparation of Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Thiazole and Trifluoromethyl Groups: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Ethoxylation of Phenol Group: The final step involves the ethoxylation of the phenol group using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted phenol derivatives.
Applications De Recherche Scientifique
5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study the function of specific proteins or pathways in biological systems.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiazole and pyrazole rings can interact with specific amino acid residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol: shares structural similarities with other compounds containing pyrazole, thiazole, and trifluoromethyl groups.
This compound: is unique due to the specific arrangement of these groups and the presence of the ethoxy group on the phenol ring.
Uniqueness
- The combination of the ethoxy group, thiazole ring, and trifluoromethyl group in a single molecule provides unique electronic and steric properties that can be exploited for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
5-ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-3-24-9-4-5-10(12(23)6-9)14-13(11-7-25-8-20-11)15(16(17,18)19)22(2)21-14/h4-8,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZZYVXEHBEPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C(=C2C3=CSC=N3)C(F)(F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-6-isopropyl-2-methylpyrimidine](/img/structure/B3984692.png)
![3-(3-nitrophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B3984700.png)


![(3-CHLOROPHENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3984713.png)



![1-(Furan-2-carbonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984741.png)
![methyl 4-{[(2,4-dimethyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3984753.png)

![2-METHYL-N-[5-OXO-7-(THIOPHEN-2-YL)-7,8-DIHYDRO-6H-QUINAZOLIN-2-YL]PROPANAMIDE](/img/structure/B3984781.png)

![5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
